2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-iodo- is a synthetic nucleoside analog. This compound is structurally related to thymidine and is known for its antiviral and anticancer properties. It is often used in scientific research due to its ability to interfere with DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-iodo- typically involves the iodination of a pyrimidine nucleosideThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-iodo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or azides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups at the 5-position of the pyrimidine ring .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-iodo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of herpes simplex virus and certain types of cancer.
Industry: Utilized in the production of radiolabeled compounds for imaging studies.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to chain termination. The molecular targets include DNA polymerases, which are essential for DNA replication. The pathways involved are primarily those related to DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A naturally occurring nucleoside with similar structure but lacks the iodine atom.
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
The presence of the iodine atom at the 5-position of the pyrimidine ring makes 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-iodo- unique. This modification enhances its ability to interfere with DNA synthesis and increases its potency as an antiviral and anticancer agent .
Properties
CAS No. |
130351-59-6 |
---|---|
Molecular Formula |
C10H13IN2O6 |
Molecular Weight |
384.12 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c11-5-1-13(10(18)12-8(5)17)9-7(16)4(2-14)6(3-15)19-9/h1,4,6-7,9,14-16H,2-3H2,(H,12,17,18)/t4-,6-,7+,9-/m1/s1 |
InChI Key |
ZJGWDASYLQGBSF-AIKLKQDHSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.